molecular formula C27H29ClFN7O5 B12408116 ERK1/2 inhibitor 6

ERK1/2 inhibitor 6

Cat. No.: B12408116
M. Wt: 586.0 g/mol
InChI Key: GJSHRKCWNUHGOU-IVZQSRNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK1/2 inhibitor 6 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential therapeutic applications, particularly in cancer treatment, due to their ability to interfere with aberrant signaling pathways that drive tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This often requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

ERK1/2 inhibitor 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.

    Biology: Employed in cell biology research to investigate the effects of ERK1/2 inhibition on cellular functions such as proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated MAPK signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway .

Mechanism of Action

ERK1/2 inhibitor 6 exerts its effects by binding to the active site of ERK1/2, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and survival. The molecular targets of this compound include the threonine and tyrosine residues within the T-E-Y motif of the ERK1/2 activation loop .

Comparison with Similar Compounds

ERK1/2 inhibitor 6 can be compared with other ERK1/2 inhibitors, such as:

This compound is unique in its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by MEK1/2. This dual inhibition results in more durable pathway suppression and enhanced antiproliferative effects compared to other ERK1/2 inhibitors .

Properties

Molecular Formula

C27H29ClFN7O5

Molecular Weight

586.0 g/mol

IUPAC Name

(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-3-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

InChI

InChI=1S/C27H29ClFN7O5/c1-15(25(38)33-22(13-37)16-7-18(29)10-20(8-16)40-2)35-14-31-36-12-17(9-23(36)26(35)39)24-21(28)11-30-27(34-24)32-19-3-5-41-6-4-19/h7-12,14-15,19,22,37H,3-6,13H2,1-2H3,(H,33,38)(H,30,32,34)/t15-,22-/m1/s1

InChI Key

GJSHRKCWNUHGOU-IVZQSRNASA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5

Origin of Product

United States

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